molecular formula C13H9N5 B11044093 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide

7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide

Cat. No.: B11044093
M. Wt: 235.24 g/mol
InChI Key: DQUSZNRMXJXPJP-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a phenyl group at the 2-position and a cyanide group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of catalysts such as CuBr/1,10-phenanthroline or oxidizers like NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: Sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyrimidines.

Scientific Research Applications

Chemistry: In chemistry, 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in biological and medicinal research. It has been investigated for its ability to inhibit specific enzymes and proteins, making it a candidate for drug development. For instance, derivatives of triazolopyrimidines have been studied as inhibitors of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair mechanisms .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as light-emitting materials for OLED devices .

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide involves its interaction with molecular targets such as enzymes and proteins. For example, as a DNA-PK inhibitor, it binds to the catalytic subunit of the enzyme, preventing it from recognizing and repairing double-strand DNA breaks . This inhibition can lead to the accumulation of DNA damage, which is useful in cancer therapy where the goal is to selectively target and kill cancer cells.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide is unique due to the presence of the cyanide group at the 6-position, which can participate in various chemical reactions. Additionally, its phenyl group at the 2-position enhances its stability and potential for further functionalization. The compound’s ability to inhibit DNA-PK also sets it apart from other triazolopyrimidines, making it a valuable candidate for therapeutic applications.

Properties

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C13H9N5/c1-9-11(7-14)8-15-13-16-12(17-18(9)13)10-5-3-2-4-6-10/h2-6,8H,1H3

InChI Key

DQUSZNRMXJXPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C#N

Origin of Product

United States

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